[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazoloquinoxaline family, known for its versatile biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. The use of eco-compatible catalysts and green chemistry principles has been emphasized to make the synthesis more sustainable .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated synthesis platforms are being explored to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and triazoloquinoxalines, which have been studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer, anti-HIV, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to intercalate with DNA, thereby inhibiting the replication of certain microorganisms. Additionally, it can modulate various signaling pathways, leading to its anti-inflammatory and anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA-binding affinity and potential anti-cancer properties.
[1,2,4]Triazolo[4,3-a]quinoxalin-4(5H)-one: Studied for its antimicrobial and antifungal activities.
Uniqueness
[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine stands out due to its versatile synthetic routes and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
triazolo[1,5-a]quinoxalin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-9-8-5-11-13-14(8)7-4-2-1-3-6(7)12-9/h1-5H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHBEONWXFMPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=CN=NN23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548167 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111339-69-6 |
Source
|
Record name | [1,2,3]Triazolo[1,5-a]quinoxalin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.